molecular formula C32H26N3NaO3S B1261143 Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate CAS No. 62152-67-4

Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate

Cat. No. B1261143
CAS RN: 62152-67-4
M. Wt: 555.6 g/mol
InChI Key: PNDOLKLHAXMWLU-UHFFFAOYSA-M
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Description

Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate is an organic sodium salt . It is also known as Alkali Blue 4B . The compound is used for staining elastic fibers .


Synthesis Analysis

The compound is synthesized from products with strong sulfuric acid C.I. Solvent Blue 3 (C.I. 42775), and then translated into sodium salt .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 533.64000 and a density of 1.24g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not found in the search results.

Scientific Research Applications

Polymer Electrolyte Membranes in Fuel Cells

The compound's derivative, Sodium 2-(2,3-bis(4-aminophenyl)propyl)benzenesulphonate, has been used in the synthesis of novel sulfonated polyimide (SPI) for fuel cell applications. This SPI, characterized by high proton conductivity even at 110°C, is promising as a polymer electrolyte membrane in fuel cells (Liaqat et al., 2018).

Industrial Effluent Treatment

In a study exploring electrocoagulation using solar energy, the derivative Acid Orange 2 (sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate) was used to treat colored and real industrial effluents. The process aimed at economic efficiency and environmental sustainability in effluent treatment (Pirkarami et al., 2013).

Corrosion Inhibition in Brass

Amino acid derivatives, including benzenesulphonyl derivatives, have been evaluated for their effectiveness in inhibiting corrosion of brass in aqueous sodium chloride solutions. The study found that introducing a C6H5-SO2- group increased the inhibition efficiency due to its larger molecular size and more active adsorption sites (Ranjana et al., 2010).

Fluorescent Whitening Agents

Sodium 4-(3?-phenyl-2?-pyrazolin-1?-yl)benzenesulphonate, a sulphonated derivative of 1,3-Diphenyl-2-pyrazoline, has been studied as a fluorescent whitening agent. Its photochemistry was examined in different mediums, including aqueous solution, poly(vinyl alcohol) films, and wool fibers, highlighting its potential in textile applications (Leaver et al., 1975).

Synthesis of Novel Ligands and Complexes

The compound has been involved in the synthesis of novel ligands and metal complexes. For instance, the synthesis of sodium methyl (α-(hydroxyimino)benzyl)phosphonate resulted in interesting ligands combining phosphoryl and oxime moieties, with potential applications in inorganic chemistry (Gibson et al., 1989).

Cluster Ions in Mass Spectrometry

The cluster ions of sodium benzenesulphonate were investigated in the field of mass spectrometry. This research provides insights into the stability and characteristics of these cluster ions, essential for analytical chemistry applications (Large et al., 1974).

properties

IUPAC Name

sodium;2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O3S.Na/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38;/h2-21,34H,33H2,1H3,(H,36,37,38);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDOLKLHAXMWLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62152-67-4
Record name Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium [[4-[(4-amino-m-tolyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]phenyl]amino]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
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Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate

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